molecular formula C17H20FNO2 B3869599 (2,3-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine

(2,3-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine

Cat. No. B3869599
M. Wt: 289.34 g/mol
InChI Key: AGXNIXYXFRPCQU-UHFFFAOYSA-N
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Description

(2,3-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine is a chemical compound that belongs to the class of phenethylamines. It is commonly known as DOF or 2C-F-DOF. The compound has gained attention in the scientific community due to its potential use in research and development.

Mechanism of Action

The exact mechanism of action of (2,3-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine is not well understood. However, it is believed to interact with serotonin receptors in the brain, which may contribute to its psychedelic effects. The compound may also have an impact on other neurotransmitters, such as dopamine and norepinephrine.
Biochemical and physiological effects:
The biochemical and physiological effects of (2,3-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine are not well studied. However, animal studies have shown that the compound can induce psychedelic effects, such as altered perception, mood, and thought processes. The compound may also have an impact on heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

The advantages of using (2,3-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine in lab experiments include its potential use as a psychedelic drug and therapeutic agent. The compound's structural similarity to other phenethylamines may also make it a useful tool for studying the effects of these compounds on the brain. However, the limitations of using the compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

For research on (2,3-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine include further investigation of its mechanism of action, potential therapeutic applications, and potential side effects. Researchers may also explore the compound's potential use as a tool for studying the effects of other phenethylamines on the brain. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans.

Scientific Research Applications

(2,3-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine has potential use in scientific research due to its structural similarity to other phenethylamines, such as 2C-B and DOB. The compound has been studied for its potential use as a psychedelic drug and has shown promising results in animal studies. Researchers have also investigated the compound's potential use as a therapeutic agent for various conditions, including depression, anxiety, and PTSD.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-20-16-9-5-7-14(17(16)21-2)12-19-11-10-13-6-3-4-8-15(13)18/h3-9,19H,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXNIXYXFRPCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.